molecular formula C20H20O4S2 B14331185 1,1'-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene CAS No. 109432-98-6

1,1'-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene

Cat. No.: B14331185
CAS No.: 109432-98-6
M. Wt: 388.5 g/mol
InChI Key: RXBUPDSRXUQNGT-UHFFFAOYSA-N
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Description

1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene is an organic compound characterized by the presence of both alkyne and alkene functional groups, along with sulfonyl groups attached to benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene typically involves multiple steps, starting with the preparation of the alkyne and alkene precursors. One common method involves the following steps:

    Preparation of Oct-1-en-7-yne: This can be achieved through the coupling of an appropriate alkyne and alkene using a palladium-catalyzed cross-coupling reaction.

    Introduction of Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonation reactions, where the benzene rings are treated with sulfonyl chlorides in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne and alkene groups to alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Sulfonyl chlorides, bases such as pyridine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alkanes

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene involves its interaction with molecular targets through its functional groups. The alkyne and alkene groups can participate in various chemical reactions, while the sulfonyl groups can form strong interactions with biological molecules. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene: Unique due to the presence of both alkyne and alkene groups along with sulfonyl groups.

    1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene: Similar in structure but may differ in the position of functional groups or the length of the carbon chain.

Uniqueness

1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene stands out due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its unique structure makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

109432-98-6

Molecular Formula

C20H20O4S2

Molecular Weight

388.5 g/mol

IUPAC Name

4-(benzenesulfonyl)oct-7-en-1-yn-4-ylsulfonylbenzene

InChI

InChI=1S/C20H20O4S2/c1-3-5-17-20(16-4-2,25(21,22)18-12-8-6-9-13-18)26(23,24)19-14-10-7-11-15-19/h2-3,6-15H,1,5,16-17H2

InChI Key

RXBUPDSRXUQNGT-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(CC#C)(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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